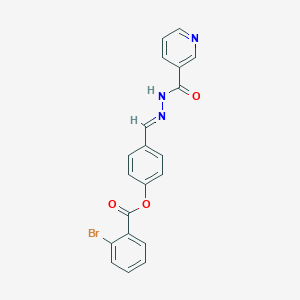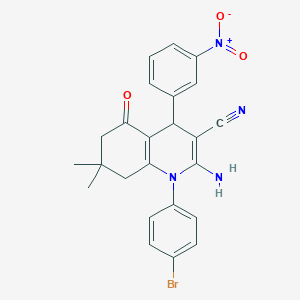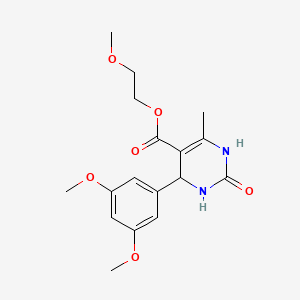![molecular formula C22H16Br2N4O2 B11538233 N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11538233.png)
N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and carbohydrazide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE typically involves the condensation reaction between benzene-1,3-dicarbohydrazide and 3-bromobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s potential biological activity is being explored for applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s bromophenyl groups can interact with specific enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N’1,N’3-BIS[(E)-(pyridin-3-yl)methylidene]benzene-1,3-dicarbohydrazide: Similar structure but with pyridinyl groups instead of bromophenyl groups.
N’1,N’3-BIS[(E)-(3-chlorophenyl)methylidene]benzene-1,3-dicarbohydrazide: Similar structure but with chlorophenyl groups instead of bromophenyl groups.
Uniqueness
N’1,N’3-BIS[(E)-(3-BROMOPHENYL)METHYLIDENE]BENZENE-1,3-DICARBOHYDRAZIDE is unique due to the presence of bromophenyl groups, which can impart distinct chemical and biological properties compared to its analogs. The bromine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C22H16Br2N4O2 |
|---|---|
Peso molecular |
528.2 g/mol |
Nombre IUPAC |
1-N,3-N-bis[(E)-(3-bromophenyl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16Br2N4O2/c23-19-8-1-4-15(10-19)13-25-27-21(29)17-6-3-7-18(12-17)22(30)28-26-14-16-5-2-9-20(24)11-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
Clave InChI |
FINBAZCEYFHVLL-BKHCZYBLSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
![2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11538167.png)
![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)

![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538192.png)


![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
